![molecular formula C18H17LiN6O5S2 B13843391 Cefamandole lithium](/img/structure/B13843391.png)
Cefamandole lithium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cefamandole lithium is a second-generation cephalosporin antibiotic that is effective against Gram-negative bacteria and is more stable to narrow spectrum TEM and SHV beta-lactamases . It is a beta-lactam antibiotic used in the treatment of various infections caused by susceptible strains of bacteria, such as lower respiratory infections, urinary tract infections, skin infections, and bone and joint infections .
Preparation Methods
Cefamandole lithium can be synthesized from 7-aminocephalosporanic acid (7-ACA). The synthetic route involves the acylation of 7-ACA with mandelic acid derivatives under specific reaction conditions . Industrial production methods often involve the use of biocatalytic processes to enhance yield and purity . The reaction conditions typically include controlled temperature and pH to ensure optimal conversion rates.
Chemical Reactions Analysis
Cefamandole lithium undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of different derivatives.
Major products formed from these reactions include various cephalosporin derivatives with altered antibacterial properties.
Scientific Research Applications
Clinical Applications
Cefamandole lithium has been utilized in various clinical scenarios, notably in treating infections caused by Staphylococcus aureus and coagulase-negative staphylococci. A comparative study demonstrated its efficacy in treating 92 microbiologically documented staphylococcal infections, with a notable success rate against both methicillin-susceptible and methicillin-resistant strains .
Efficacy Data
Infection Type | Methicillin-Susceptible Strains | Methicillin-Resistant Strains |
---|---|---|
Septicemia | 6/9 (66.7%) | 2/4 (50%) |
Endocarditis | 0/2 (0%) | 0/1 (0%) |
Pneumonia | 2/2 (100%) | - |
Osteoarticular Infections | 2/3 (66.7%) | - |
Skin-Soft Tissue Infections | 13/15 (86.7%) | 9/10 (90%) |
Urinary Tract Infections | 3/3 (100%) | 1/1 (100%) |
This table summarizes the response rates to this compound treatment across different infection types, highlighting its effectiveness particularly in skin-soft tissue and urinary tract infections.
Antibacterial Activity
Research has indicated that this compound exhibits variable antibacterial potency against different pathogens. A study assessing minimal inhibitory concentrations found that while cefamandole was effective against many strains of Haemophilus influenzae, it showed poor bactericidal activity against certain non-beta-lactamase-producing strains . The findings suggest that while this compound is a valuable antibiotic, its efficacy can be influenced by the specific bacterial strain.
Case Study 1: Treatment of Staphylococcal Infections
In a clinical setting, this compound was administered to patients with severe staphylococcal infections. The treatment resulted in significant clinical improvement, with most patients showing resolution of symptoms within days. This case underscores the antibiotic's role in managing resistant bacterial infections effectively.
Case Study 2: Efficacy Against Gram-Negative Infections
Another study explored the use of this compound in combination with other antibiotics for treating severe gram-negative infections. The results indicated improved outcomes when cefamandole was part of a multi-drug regimen, particularly in cases involving complex intra-abdominal infections .
Mechanism of Action
Cefamandole lithium exerts its effects by binding to specific penicillin-binding proteins located inside the bacterial cell wall. This binding inhibits the third and last stage of bacterial cell wall synthesis, leading to cell lysis and death . The molecular targets include various penicillin-binding proteins that are essential for maintaining the integrity of the bacterial cell wall.
Comparison with Similar Compounds
Cefamandole lithium is comparable to other second-generation cephalosporins such as cephalothin, cephaloridine, and cefazolin . this compound is unique in its higher potency against Gram-negative bacteria and its stability to narrow spectrum TEM and SHV beta-lactamases . Similar compounds include:
- Cephalothin
- Cephaloridine
- Cefazolin
- Cefotaxime
- Cefoperazone sodium
These compounds share similar structures and mechanisms of action but differ in their spectrum of activity and stability to beta-lactamases.
Biological Activity
Cefamandole lithium is a cephalosporin antibiotic that has been primarily used for its antibacterial properties. This article explores its biological activity, focusing on its antimicrobial efficacy, mechanism of action, and clinical implications, supported by data tables and relevant case studies.
Overview of this compound
This compound is a second-generation cephalosporin antibiotic that is effective against a variety of Gram-positive and some Gram-negative bacteria. It is often used in clinical settings to treat infections caused by susceptible organisms. The compound is known for its unique properties, including its lithium salt form, which can influence its pharmacodynamics.
In Vitro Studies
Cefamandole has been evaluated for its antimicrobial activity against various pathogens. A study assessing its minimal inhibitory concentration (MIC) against Haemophilus influenzae revealed the following results:
Bacterial Strain | MIC (µg/mL) |
---|---|
Non-beta-lactamase-producing strains | 2 - ≥128 |
Beta-lactamase-producing strains | ≥128 |
The results indicated that cefamandole exhibited poor bactericidal activity against certain strains, particularly those producing beta-lactamase, which are resistant to many antibiotics .
Case Studies
A notable case study highlighted the use of cefamandole in treating infections caused by multi-drug resistant organisms. In this instance, cefamandole was administered to a patient with a severe Acinetobacter baumannii infection. The treatment resulted in significant clinical improvement, although the initial response was slower compared to other antibiotics such as moxalactam and chloramphenicol .
Cefamandole exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the construction and maintenance of the bacterial cell wall. This inhibition leads to cell lysis and death of susceptible microorganisms .
Pharmacodynamics
The pharmacodynamics of this compound are influenced by its lithium component. Lithium has been shown to modulate various cellular pathways, including those involved in apoptosis and cell signaling. The combination with cefamandole may enhance therapeutic outcomes in certain infections, particularly where lithium's mood-stabilizing properties can be beneficial in patients with co-morbid psychiatric conditions .
Safety and Toxicity
While cefamandole is generally well-tolerated, there are concerns regarding nephrotoxicity, especially when used concurrently with other nephrotoxic agents such as lithium citrate. The risk of enhanced nephrotoxic effects necessitates careful monitoring of renal function during treatment .
Properties
Molecular Formula |
C18H17LiN6O5S2 |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
lithium;(6R,7R)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C18H18N6O5S2.Li/c1-23-18(20-21-22-23)31-8-10-7-30-16-11(15(27)24(16)12(10)17(28)29)19-14(26)13(25)9-5-3-2-4-6-9;/h2-6,11,13,16,25H,7-8H2,1H3,(H,19,26)(H,28,29);/q;+1/p-1/t11-,13-,16-;/m1./s1 |
InChI Key |
VLJXYASGGIMGRO-CFOLLTDRSA-M |
Isomeric SMILES |
[Li+].CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)[C@@H](C4=CC=CC=C4)O)SC2)C(=O)[O-] |
Canonical SMILES |
[Li+].CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)O)SC2)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.